9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol
CAS No.: 1913319-59-1
Cat. No.: VC7841564
Molecular Formula: C32H32O10
Molecular Weight: 576.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1913319-59-1 |
|---|---|
| Molecular Formula | C32H32O10 |
| Molecular Weight | 576.6 g/mol |
| IUPAC Name | 9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol |
| Standard InChI | InChI=1S/C32H32O10/c33-15-31(41)11-17-5-21(35)1-3-23(17)25-9-29(39)27(37)7-19(25)13-32(42,16-34)12-18-6-22(36)2-4-24(18)26-10-30(40)28(38)8-20(26)14-31/h1-10,33-42H,11-16H2 |
| Standard InChI Key | USVPAMXDEQJWJM-UHFFFAOYSA-N |
| SMILES | C1C2=CC(=C(C=C2C3=C(CC(CC4=CC(=C(C=C4C5=C(CC1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O |
| Canonical SMILES | C1C2=CC(=C(C=C2C3=C(CC(CC4=CC(=C(C=C4C5=C(CC1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O |
Introduction
The compound 9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol is a complex polycyclic molecule featuring a pentacyclic framework with multiple hydroxymethyl groups attached at specific positions. This intricate structure contributes to its unique chemical properties and potential applications in various scientific fields.
Synthesis and Chemical Reactivity
-
Synthesis Techniques: The synthesis of this compound typically involves advanced organic synthesis techniques, often used in constructing complex polycyclic structures. Specific synthetic pathways are not well-documented and require further research into similar compounds.
-
Chemical Reactivity: The compound can undergo various reactions due to its hydroxymethyl groups and unsaturated bonds. These reactions can lead to the formation of derivatives with different biological or chemical properties.
Potential Applications
-
Biological Interactions: Studies involving this compound would likely focus on its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its pharmacodynamics and pharmacokinetics.
-
Scientific Fields: The compound's unique structure suggests potential applications in fields like pharmaceuticals, materials science, and biochemistry.
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Pentacycloundecane | Polycyclic | Simple pentacyclic structure |
| 1-Hydroxy-2-methylcyclohexane | Monocyclic | Contains a single hydroxyl group |
| 3-Hydroxyflavone | Flavonoid | Exhibits antioxidant properties |
| 9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol | Polycyclic | Complex pentacyclic structure with hydroxymethyl groups |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume